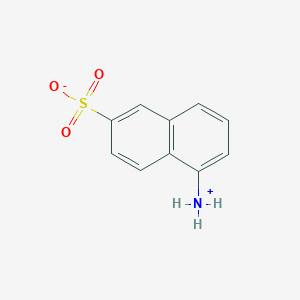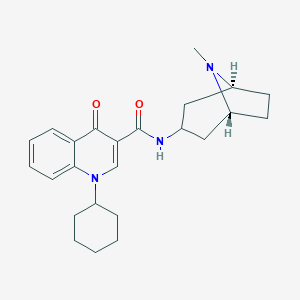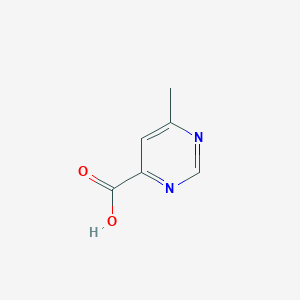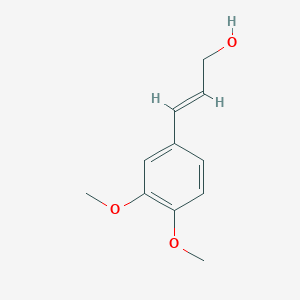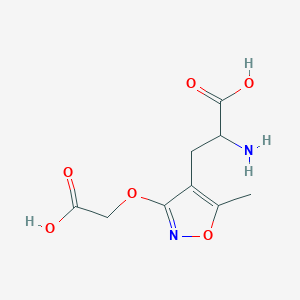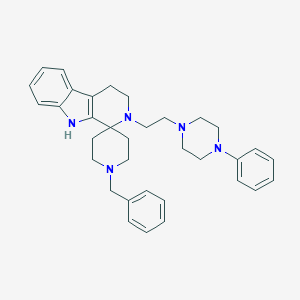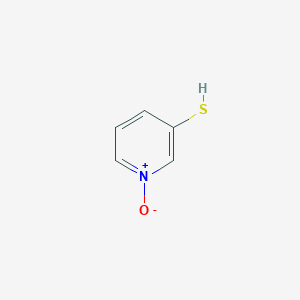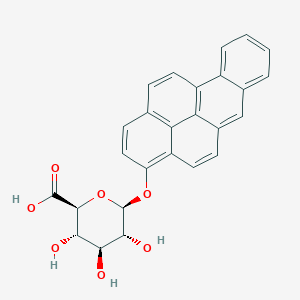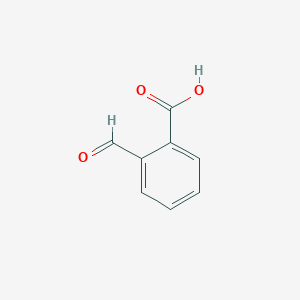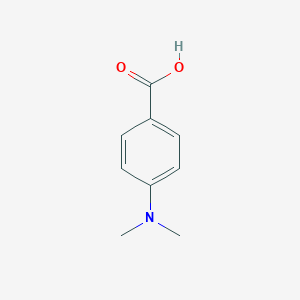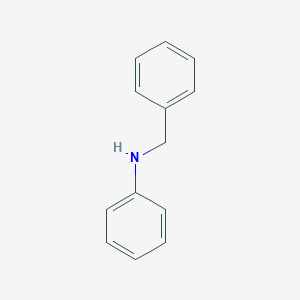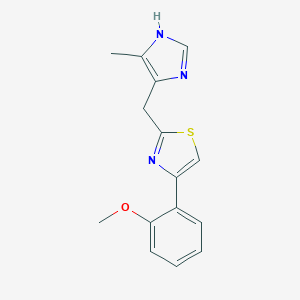
4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has a unique chemical structure that makes it suitable for use in different laboratory experiments.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole has several scientific research applications due to its unique chemical properties. It has been used in the synthesis of various biologically active compounds, including antimicrobial agents, anti-inflammatory agents, and anticancer agents. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole is not fully understood. However, studies have shown that it interacts with specific targets in cells, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole has several biochemical and physiological effects. It has been shown to possess antimicrobial activity against various strains of bacteria and fungi. This compound has also been studied for its anti-inflammatory properties and has shown promising results in inhibiting inflammation in various animal models. Additionally, this compound has been shown to have anticancer activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole in lab experiments is its unique chemical structure, which makes it suitable for use in various synthetic reactions. Additionally, this compound has several potential scientific research applications, making it an attractive target for further studies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with. Additionally, the synthesis of this compound can be challenging, requiring specific conditions and purification techniques.
Orientations Futures
There are several future directions for the study of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole. One potential area of research is the development of new synthetic routes to this compound, which can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine, biology, and chemistry. Finally, exploring the potential use of this compound as a fluorescent probe for imaging applications is an exciting area of research with promising potential.
Méthodes De Synthèse
The synthesis of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole involves the reaction of 2-((5-methyl-1H-imidazol-4-yl)methyl)thiazol-4-carbaldehyde with 2-methoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Propriétés
Numéro CAS |
129486-32-4 |
|---|---|
Nom du produit |
4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole |
Formule moléculaire |
C15H15N3OS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C15H15N3OS/c1-10-12(17-9-16-10)7-15-18-13(8-20-15)11-5-3-4-6-14(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Clé InChI |
NADMOKMSPBJASV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |
SMILES canonique |
CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |
Autres numéros CAS |
129486-32-4 |
Synonymes |
4-(2-methoxyphenyl)-2-(4(5)-methyl-5(4)-imidazolylmethyl)thiazole MMIMT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)
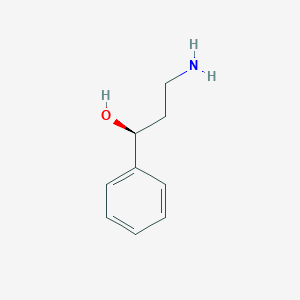
![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)
